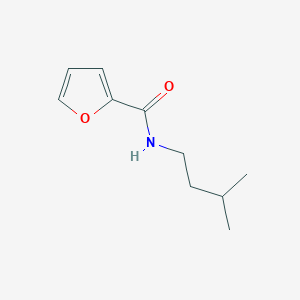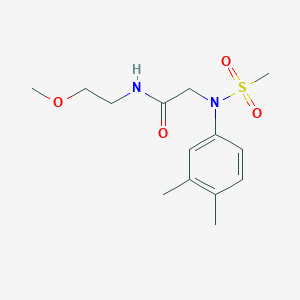![molecular formula C20H16N4O2S B5102489 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide](/img/structure/B5102489.png)
4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide, also known as PPB, is a chemical compound that has been widely used in scientific research. PPB is a sulfonamide derivative that has been found to have various pharmacological properties.
作用機序
4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This results in a decrease in the production of bicarbonate ions and an increase in the production of protons, leading to a decrease in pH. The decrease in pH can inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide has been found to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide can also reduce inflammation by decreasing the production of pro-inflammatory cytokines. Additionally, 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide has been shown to have anti-angiogenic properties, which can prevent the formation of new blood vessels.
実験室実験の利点と制限
4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide is also relatively inexpensive compared to other compounds used in scientific research. However, 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide has some limitations as well. It has low solubility in water, which can make it difficult to administer in experiments. 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide can also have non-specific effects on other enzymes, which can complicate data interpretation.
将来の方向性
There are several future directions for the use of 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide in scientific research. One potential application is in the treatment of cancer. 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in animal models. Further research is needed to determine the efficacy of 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide in human clinical trials. Another potential application is in the treatment of inflammatory diseases. 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide has been shown to reduce inflammation in animal models of arthritis and colitis. Further research is needed to determine the safety and efficacy of 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide in human clinical trials. Additionally, 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide could be used as a tool to study the role of carbonic anhydrase in various physiological processes.
合成法
4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide can be synthesized by reacting 4-aminobenzenesulfonamide with phthalic anhydride and aniline in the presence of a catalyst. The reaction yields 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide as a white crystalline powder with a melting point of 262-267°C.
科学的研究の応用
4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide has been used in various scientific research studies due to its pharmacological properties. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide has also been shown to inhibit the growth of cancer cells and reduce inflammation.
特性
IUPAC Name |
4-[(4-phenylphthalazin-1-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c21-27(25,26)16-12-10-15(11-13-16)22-20-18-9-5-4-8-17(18)19(23-24-20)14-6-2-1-3-7-14/h1-13H,(H,22,24)(H2,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZGVGGXZKPYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5102413.png)
![2-ethyl-5-({4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)pyrimidine trifluoroacetate](/img/structure/B5102415.png)
![5-[(2,6-difluorophenoxy)methyl]-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-3-isoxazolecarboxamide](/img/structure/B5102424.png)

![6-(1-azepanyl)-N-[3-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5102428.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5102439.png)
![4-({2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B5102443.png)
![8-tert-butyl-1-mercapto-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5102451.png)
![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-5,6-diphenyl-1,2,4-triazine](/img/structure/B5102459.png)
![diethyl [5-(2-fluorophenoxy)pentyl]malonate](/img/structure/B5102467.png)
![2-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-1,3-thiazole](/img/structure/B5102473.png)
![N-(4-bromophenyl)-N'-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5102486.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5102497.png)